molecular formula C21H21ClN4O2S B130756 Ziprasidone Sulfoxide CAS No. 188797-80-0

Ziprasidone Sulfoxide

Cat. No.: B130756
CAS No.: 188797-80-0
M. Wt: 428.9 g/mol
InChI Key: XYYQWGUKBVTGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ziprasidone Sulfoxide is a metabolite of Ziprasidone, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is formed through the oxidation of Ziprasidone and plays a role in the pharmacokinetics and pharmacodynamics of the parent drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ziprasidone Sulfoxide typically involves the oxidation of Ziprasidone. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid, and other peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products. The use of catalysts and optimized reaction parameters further improves the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ziprasidone Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to Ziprasidone Sulfone.

    Reduction: Reduction reactions can revert this compound back to Ziprasidone.

    Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids in solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ziprasidone Sulfone.

    Reduction: Ziprasidone.

    Substitution: Various sulfoxide derivatives depending on the nucleophile used.

Scientific Research Applications

Ziprasidone Sulfoxide has several scientific research applications, including:

    Pharmacokinetic Studies: Understanding the metabolism and bioavailability of Ziprasidone.

    Pharmacodynamic Studies: Investigating the biological activity and efficacy of Ziprasidone and its metabolites.

    Drug Development: Exploring the potential of this compound and its derivatives as therapeutic agents.

    Analytical Chemistry: Developing analytical methods for the detection and quantification of Ziprasidone and its metabolites in biological samples.

Mechanism of Action

The mechanism of action of Ziprasidone Sulfoxide is closely related to that of Ziprasidone. It involves the modulation of neurotransmitter systems in the brain, particularly serotonin and dopamine receptors. This compound binds to serotonin-2A (5-HT2A) and dopamine D2 receptors, contributing to its antipsychotic effects. The compound’s interaction with these receptors helps alleviate symptoms of schizophrenia and bipolar disorder by balancing neurotransmitter levels and reducing abnormal brain activity.

Comparison with Similar Compounds

Similar Compounds

    Ziprasidone: The parent compound, used as an atypical antipsychotic.

    Ziprasidone Sulfone: A further oxidized metabolite of Ziprasidone.

    Other Atypical Antipsychotics: Compounds like olanzapine, quetiapine, risperidone, and aripiprazole, which also target serotonin and dopamine receptors.

Uniqueness

Ziprasidone Sulfoxide is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Ziprasidone. Unlike other atypical antipsychotics, Ziprasidone and its metabolites, including this compound, have a distinct receptor-binding profile and a lower incidence of metabolic side effects.

Properties

IUPAC Name

6-chloro-5-[2-[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29(28)24-21/h1-4,11,13H,5-10,12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYQWGUKBVTGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NS(=O)C5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580482
Record name 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188797-80-0
Record name Ziprasidone sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188797800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIPRASIDONE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV7CA4473
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of ziprasidone made as described in Example 1 (0.70 g, 1.7 mmol) in acetonitrile is added 30% H2O2 (1.7 mmol). After stirring for 24 hours at room temperature, the reaction mixture is cooled, filtered, and evaporated. The residue is chromatographed on silica gel, eluting the by-products with ethyl acetate (1 L) and the product with 4% methanol in ethyl acetate (1.5 L). The product fractions are evaporated, taken up in methylene chloride, and precipitated by addition of ether saturated with HCl; the solid is filtered and washed with ether, dried, and washed with acetone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ziprasidone Sulfoxide
Reactant of Route 2
Ziprasidone Sulfoxide
Reactant of Route 3
Reactant of Route 3
Ziprasidone Sulfoxide
Reactant of Route 4
Ziprasidone Sulfoxide
Reactant of Route 5
Ziprasidone Sulfoxide
Reactant of Route 6
Reactant of Route 6
Ziprasidone Sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.